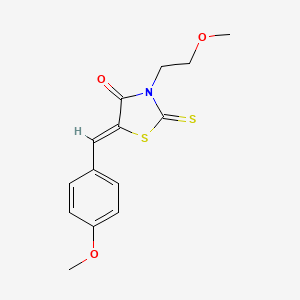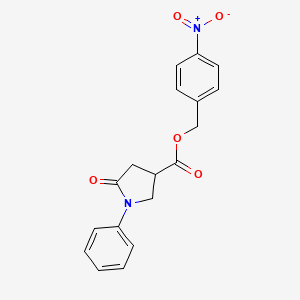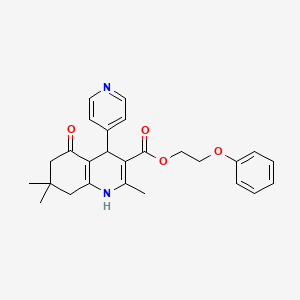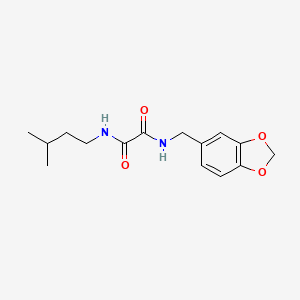
5-(4-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(4-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to exhibit activity against various bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 5-(4-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the potential applications of this compound is in the development of new anticancer agents. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, more research is needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. The development of new synthetic methods and the evaluation of its safety and efficacy in animal models and clinical trials are also important future directions for the research of this compound.
Aplicaciones Científicas De Investigación
5-(4-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use as an antidiabetic agent. In vitro studies have shown that this compound inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial and antifungal activities against various pathogens.
Propiedades
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-17-8-7-15-13(16)12(20-14(15)19)9-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUXDAGSODUXIP-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366860 | |
| Record name | BAS 00664838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5856-19-9 | |
| Record name | BAS 00664838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[(2-hydroxy-2-adamantyl)methyl]acetamide](/img/structure/B3894109.png)

![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3894134.png)

![2-{2-imino-3-[(4-nitrobenzylidene)amino]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B3894145.png)
![methyl 7-methyl-3-oxo-2-(3-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894173.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3894183.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B3894187.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-methoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B3894190.png)
![1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3894199.png)


![methyl 4-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B3894221.png)